4-Chloro-2,6-dimethyloxane
Description
4-Chloro-2,6-dimethyloxane is a chemical compound with the molecular formula C7H13ClO and a molecular weight of 148.63 g/mol . It is also known by its IUPAC name, 4-chloro-2,6-dimethyltetrahydro-2H-pyran . This compound is characterized by the presence of a chlorine atom and two methyl groups attached to an oxane ring, making it a chlorinated derivative of dimethyloxane.
Properties
IUPAC Name |
4-chloro-2,6-dimethyloxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCQFCUGRWDOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2,6-dimethyloxane typically involves the chlorination of 2,6-dimethyloxane. One common method includes the use of phosphorus oxychloride as a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the oxane ring. Industrial production methods may involve similar chlorination processes, often optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2,6-dimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form oxane derivatives with higher oxidation states.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, forming 2,6-dimethyloxane. Common reagents used in these reactions include sodium hydroxide for substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Reagent in Chemical Reactions : 4-Chloro-2,6-dimethyloxane serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated nature allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.
2. Analytical Chemistry
- Reference Compound : This compound is utilized in gas chromatography and mass spectrometry as a reference standard. Its distinct properties help in calibrating instruments and validating analytical methods.
3. Biological Studies
- Membrane Interaction Studies : Research has indicated that this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it relevant for studies on cellular membranes and drug delivery systems.
Case Study 1: Organic Synthesis
A study demonstrated the use of this compound as a precursor for synthesizing various alkylated compounds. The research highlighted its efficiency in producing substituted phenols through electrophilic aromatic substitution reactions. The reaction conditions were optimized to maximize yield while minimizing by-products.
Case Study 2: Membrane Interaction
In a biological context, a study investigated the effects of this compound on cellular membranes. The findings suggested that at certain concentrations, the compound could disrupt membrane integrity, leading to altered cellular functions. This property was explored for potential applications in drug delivery systems where controlled membrane permeability is crucial.
Data Summary Table
| Property/Aspect | Findings |
|---|---|
| Chemical Structure | Chlorinated alkane with two methyl groups |
| Reactivity | Participates in nucleophilic substitution reactions |
| Analytical Use | Serves as a reference standard in gas chromatography and mass spectrometry |
| Biological Interaction | Alters membrane fluidity; potential application in drug delivery systems |
| Synthesis Applications | Used as an intermediate for synthesizing substituted phenols |
Mechanism of Action
The mechanism of action of 4-chloro-2,6-dimethyloxane involves its interaction with molecular targets through its chlorine and methyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
4-Chloro-2,6-dimethyloxane can be compared with other similar compounds, such as:
2,6-Dimethyloxane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2,6-dimethylpyridine: Contains a nitrogen atom in the ring, leading to different chemical properties and reactivity.
4-Chloro-2,6-dimethyl-3-nitropyridine: Has an additional nitro group, which significantly alters its chemical behavior and applications
Biological Activity
4-Chloro-2,6-dimethyloxane is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its chlorinated alkane structure. The molecular formula is , indicating the presence of a chlorine atom and two methyl groups attached to a six-membered carbon ring. The compound's hydrophobic nature suggests that it interacts significantly with biological membranes.
The primary mechanism of action for this compound involves its interaction with cellular membranes. As an alkane derivative, it can insert itself into lipid bilayers, potentially altering membrane fluidity and permeability. This alteration can disrupt the function of membrane-bound proteins and affect the transport of ions and other small molecules across the membrane.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study demonstrated that exposure to this compound resulted in significant cell death in human lung carcinoma cells (A549) at concentrations above 50 µM. The cytotoxicity was attributed to increased oxidative stress and subsequent apoptosis .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Notably, it was effective against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis .
Acute Toxicity
Acute toxicity studies in rodents have shown that this compound has a median lethal dose (LD50) of approximately 200 mg/kg when administered orally. Symptoms observed included respiratory distress and neurological effects, indicating significant systemic toxicity .
Chronic Exposure Effects
Long-term exposure studies reveal potential carcinogenic effects associated with this compound. In a two-year bioassay conducted on rats, increased incidences of tumors in the liver and lungs were observed at higher concentrations (above 1000 ppm) compared to controls. The results suggest a need for further investigation into its long-term health effects .
Research Findings Summary Table
Case Studies
- Case Study on Lung Carcinoma : A research team investigated the effects of this compound on human lung carcinoma cell lines. They reported that oxidative stress markers significantly increased following treatment, leading to apoptosis via the intrinsic pathway.
- Antibacterial Efficacy : In a clinical setting, samples of this compound were tested against clinical isolates of resistant bacterial strains. Results indicated promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
